4-Amino-2-bromophenoxyacetic acid
Description
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQTGLZRRVNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
Outcomes:
-
Key Advantage : High regioselectivity for para-bromination due to electron-donating amino group directing electrophilic substitution.
Nucleophilic Amination of 2-Bromophenoxyacetic Acid
This two-step method introduces the amino group via nucleophilic substitution of a pre-installed bromine atom.
Step 1: Synthesis of 2-Bromophenoxyacetic Acid
Step 2: Amination with Ammonia
Challenges:
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Competing hydrolysis of the bromine atom necessitates anhydrous conditions.
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Requires rigorous purification to remove unreacted ammonia and byproducts.
Condensation of 2-Bromo-4-aminophenol with Bromoacetic Acid
This route leverages phenolic hydroxyl group reactivity for ether formation with bromoacetic acid.
Reaction Protocol:
Workflow:
Performance:
Reductive Amination of 2-Bromo-4-nitrophenoxyacetic Acid
A nitro-to-amine reduction strategy ensures precise positioning of functional groups.
Synthesis Steps:
Advantages:
Comparative Analysis of Methods
Critical Considerations:
-
Regioselectivity : Electrophilic bromination (Method 1) outperforms others in directing substituents.
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Safety : Method 4 avoids toxic ammonia but involves explosive hydrazine.
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Cost : Method 3 uses inexpensive NaOH but requires cryogenic conditions.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromophenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of phenoxyacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
4-Amino-2-bromophenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromophenoxyacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-amino-2-bromophenoxyacetic acid with key analogs based on substituents, molecular properties, and applications inferred from the evidence:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: The amino group in this compound likely increases its polarity and aqueous solubility compared to non-amino analogs like 4-bromophenoxyacetic acid. This aligns with trends observed in 4-amino-2-fluoro-5-methoxybenzoic acid, where the amino group enhances bioactivity . Bromine vs. Other Halogens: Bromine’s electron-withdrawing effect may stabilize the aromatic ring and influence electrochemical behavior. For instance, 4-bromophenoxyacetic acid exhibits distinct redox activity in CeO₂/eGr composites , suggesting that the amino-bromo combination in the target compound could modify its sensor applicability.
Structural Analogues in Drug Development: Compounds with amino and halogen substituents, such as 4-amino-2-fluoro-5-methoxybenzoic acid, are prioritized in medicinal chemistry due to their ability to interact with biological targets . The target compound’s amino-bromo substitution may similarly position it for exploration in oncology or antimicrobial research.
Divergence in Applications: Carbamoyl Derivatives: 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid’s urea-like structure enables hydrogen bonding, making it suitable for crystallography or drug delivery systems . In contrast, methoxy-substituted analogs like 2-(4-bromo-2-methoxyphenyl)acetic acid are more commonly used as synthetic intermediates .
This underscores the importance of stability studies for the target compound.
Q & A
Basic: What are the recommended synthetic routes for 4-Amino-2-bromophenoxyacetic acid, and what factors influence reaction yields?
Methodological Answer:
The synthesis typically involves bromination of a phenylacetic acid precursor under controlled conditions. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid at room temperature yields brominated derivatives (60%–70% yield) . Key factors include:
- Reagent stoichiometry : Excess bromine may lead to di-substitution.
- Solvent choice : Acetic acid enhances solubility and stabilizes intermediates.
- Temperature : Room temperature minimizes side reactions.
Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) . AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio) can optimize routes for one-step efficiency .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups. For example, aromatic proton signals in the 6.5–7.5 ppm range indicate bromine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs) .
- Melting Point Analysis : Sharp melting points (e.g., 156–161°C) validate crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
